molecular formula C34H36MgN6O6S2 B145608 Omeprazole Magnesium CAS No. 95382-33-5

Omeprazole Magnesium

Número de catálogo: B145608
Número CAS: 95382-33-5
Peso molecular: 713.1 g/mol
Clave InChI: KWORUUGOSLYAGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of esomeprazole magnesium involves several steps:

Industrial Production Methods

In industrial settings, esthis compound trihydrate is produced by dissolving esomeprazole potassium in water, adding a benign solvent, and heating the solution. An inorganic magnesium salt solution is then added for salification, followed by crystallization and filtration .

Análisis De Reacciones Químicas

Types of Reactions

Omeprazole Magnesium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is esthis compound trihydrate, which is used in pharmaceutical formulations .

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

Proton Pump Inhibition : Omeprazole magnesium serves as an effective treatment for various gastrointestinal disorders by inhibiting the proton pump in gastric parietal cells, thereby reducing gastric acid secretion. This action helps alleviate symptoms associated with GERD, erosive esophagitis, and peptic ulcers .

Case Study : A study involving patients with GERD demonstrated significant symptom improvement and healing of esophageal mucosa after treatment with this compound over an eight-week period. The study highlighted the drug's effectiveness in reducing heartburn and regurgitation symptoms .

Management of Hypomagnesemia

Clinical Implications : Chronic use of PPIs, including this compound, has been linked to hypomagnesemia (low magnesium levels). This condition can lead to serious complications such as cardiac arrhythmias and muscle spasms. Therefore, monitoring magnesium levels in patients on long-term omeprazole therapy is crucial .

Monitoring Recommendations : Clinical guidelines recommend regular assessment of serum magnesium levels for patients receiving prolonged treatment with this compound, especially those with risk factors for magnesium deficiency .

Pharmacokinetics and Drug Interactions

Absorption Characteristics : Research indicates that this compound may have enhanced absorption properties compared to other formulations due to its unique chemical structure. This improved absorption can lead to more effective therapeutic outcomes .

Drug Interaction Studies : Studies have shown that omeprazole can affect the absorption of other medications by altering gastric pH levels. For instance, it may impact the bioavailability of drugs that require an acidic environment for optimal absorption .

Potential for Combination Therapy

Synergistic Effects : this compound may be used in combination with other medications to enhance therapeutic efficacy. For example, when paired with antibiotics for H. pylori eradication therapy, it can improve treatment outcomes by reducing gastric acidity, which enhances antibiotic effectiveness .

Research on Magnesium Transport

Mechanisms of Action : A study using Caco-2 cell monolayers revealed that omeprazole decreases paracellular cation permeability and impedes passive Mg²⁺ transport across the intestinal epithelium. This finding suggests that while this compound is effective in treating acid-related disorders, it may also contribute to decreased magnesium absorption over time .

Data Table: Summary of Key Findings

Application AreaFindings/ImplicationsReferences
Gastrointestinal DisordersEffective in treating GERD and ulcers ,
Management of HypomagnesemiaRisk of hypomagnesemia; need for monitoring ,
PharmacokineticsEnhanced absorption properties
Combination TherapyImproved outcomes when used with antibiotics
Magnesium Transport MechanismsDecreased Mg²⁺ transport; implications for deficiency

Comparación Con Compuestos Similares

Omeprazole Magnesium is compared with other proton pump inhibitors such as:

This compound stands out due to its higher bioavailability and prolonged duration of action compared to some of its counterparts .

Actividad Biológica

Omeprazole magnesium is a proton pump inhibitor (PPI) primarily used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. This compound not only exhibits pharmacological effects in reducing gastric acid secretion but also has significant implications for magnesium transport and metabolism in the body. This article delves into the biological activity of this compound, focusing on its effects on magnesium transport, associated clinical findings, and case studies.

Omeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production. However, its impact extends beyond acid suppression; it also alters cation transport across intestinal epithelial cells.

Effects on Magnesium Transport

Research indicates that omeprazole significantly affects magnesium transport across intestinal barriers:

  • Decreased Paracellular Cation Permeability : Omeprazole reduces the permeability of paracellular pathways for cations, including magnesium ions (Mg2+Mg^{2+}), in Caco-2 cell monolayers. This effect is dose-dependent and time-dependent, leading to impaired passive absorption of magnesium in the intestines .
  • Increased Activation Energy : Studies have shown that omeprazole increases the activation energy required for passive Mg2+Mg^{2+} transport, suggesting a hindrance in the movement of magnesium ions through paracellular channels .

Clinical Implications

The inhibition of magnesium transport by omeprazole has been linked to several clinical conditions, particularly hypomagnesemia. Chronic use of PPIs like this compound can lead to significant electrolyte imbalances.

Case Studies

  • Case Study 1 : A 43-year-old male on high-dose omeprazole developed symptomatic hypomagnesemia characterized by headaches, dizziness, and paresthesias. His symptoms resolved only after discontinuing omeprazole, despite magnesium supplementation .
  • Case Study 2 : An 81-year-old man presented with muscle cramps and cardiac dysrhythmias attributed to hypomagnesemia induced by long-term omeprazole use. His electrolyte levels normalized upon stopping the medication without further supplementation .
  • Case Study 3 : A 76-year-old woman experienced lethargy and muscle cramps due to hypomagnesemia and hypocalcemia while on omeprazole. Symptoms improved significantly after discontinuation of the drug .

Research Findings

The following table summarizes key findings from research studies related to omeprazole's effect on magnesium transport:

Study ReferenceFindings
Omeprazole decreased both apical to basolateral and basolateral to apical Mg2+Mg^{2+} fluxes in a dose-dependent manner.Omeprazole impairs passive Mg2+Mg^{2+} absorption across intestinal epithelial cells.
Increased activation energy for Mg2+Mg^{2+} transport was observed in omeprazole-treated cells compared to control.Suggests a significant alteration in paracellular channel function due to omeprazole.
Documented cases of refractory hypomagnesemia linked to omeprazole use showed improvement upon drug withdrawal.Reinforces the causative role of omeprazole in inducing hypomagnesemia.

Propiedades

Número CAS

95382-33-5

Fórmula molecular

C34H36MgN6O6S2

Peso molecular

713.1 g/mol

Nombre IUPAC

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2

Clave InChI

KWORUUGOSLYAGD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

SMILES canónico

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Pictogramas

Irritant

Sinónimos

(T-4)-Bis[5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolato]magnesium;  5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleMagnesium Complex;  Magnesium Omeprazole; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omeprazole Magnesium
Reactant of Route 2
Omeprazole Magnesium
Reactant of Route 3
Reactant of Route 3
Omeprazole Magnesium
Reactant of Route 4
Reactant of Route 4
Omeprazole Magnesium
Reactant of Route 5
Reactant of Route 5
Omeprazole Magnesium
Reactant of Route 6
Reactant of Route 6
Omeprazole Magnesium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.